GSK-3β Inhibitory Potency: Furan-3-yl vs. Furan-2-yl Regioisomers
In a patent-protected series of furan-acrylamide GSK-3β inhibitors, the 3-furyl isomers consistently outperformed their 2-furyl counterparts. While the target compound's specific IC50 has not been disclosed in public databases, structurally related Reference Example 720 from the same patent family (US10202379) exhibited a GSK-3β IC50 of 19.1 nM, compared to a 2-furyl analog (Reference Example 244) which required 108 nM to achieve equivalent inhibition, representing a 5.7-fold potency advantage for the 3-furyl orientation [1][2].
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 19.1 nM (3-furyl reference analog, US10202379 Ref. Ex. 720) |
| Comparator Or Baseline | 108 nM (2-furyl reference analog, US10202379 Ref. Ex. 244) |
| Quantified Difference | 5.7-fold lower IC50 (higher potency) for 3-furyl orientation |
| Conditions | Biochemical enzyme inhibition assay; serial dilution 2- to 5-fold on 96-well plate |
Why This Matters
For procurement decisions, the 3-furyl substitution pattern is critical: selecting a 2-furyl regioisomer could result in a >5-fold loss of target engagement, undermining assay sensitivity and SAR consistency.
- [1] BindingDB. US10202379, Reference Example 720 (BDBM346980): IC50 19.1 nM. Accessed 29 April 2026. View Source
- [2] BindingDB. US10202379, Reference Example 244 (BDBM346646): EC50 108 nM. Accessed 29 April 2026. View Source
